Cas no 62616-12-0 (4-chloro-6-hydroxy-2(1H)-Pyridinone)

4-Chloro-6-hydroxy-2(1H)-pyridinone is a heterocyclic organic compound featuring a pyridinone core substituted with chloro and hydroxy functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chloro group enhances electrophilic substitution potential, while the hydroxy group offers chelating properties, useful in metal coordination chemistry. The compound exhibits stability under controlled conditions, ensuring consistent performance in synthetic applications. Its versatility allows for further functionalization, enabling the development of derivatives with tailored properties for research or industrial use. Proper handling is advised due to its reactive nature.
4-chloro-6-hydroxy-2(1H)-Pyridinone structure
62616-12-0 structure
Product Name:4-chloro-6-hydroxy-2(1H)-Pyridinone
CAS No:62616-12-0
MF:C5H4ClNO2
MW:145.543760299683
CID:438075
PubChem ID:5325841
Update Time:2025-06-27

4-chloro-6-hydroxy-2(1H)-Pyridinone Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-6-hydroxy-2(1H)-Pyridinone
    • 2(1H)-Pyridinone, 4-chloro-6-hydroxy-
    • DTXSID10416057
    • 4-Chloro-6-hydroxypyridin-2(1H)-one
    • 4-Chloropyridine-2,6-diol
    • InChI=1/C5H4ClNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9
    • 62616-12-0
    • 4-chloro-6-hydroxy-1H-pyridin-2-one
    • 1823272-62-3
    • Inchi: 1S/C5H4ClNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9)
    • InChI Key: FXXCUCHTCFFAGU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(NC(=C1)O)=O

Computed Properties

  • Exact Mass: 144.99312
  • Monoisotopic Mass: 144.9930561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

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4-chloro-6-hydroxy-2(1H)-Pyridinone Related Literature

Additional information on 4-chloro-6-hydroxy-2(1H)-Pyridinone

4-Chloro-6-Hydroxy-2(1H)-Pyridinone: A Comprehensive Overview

The compound 4-chloro-6-hydroxy-2(1H)-pyridinone, identified by the CAS registry number CAS No. 62616-12-0, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound belongs to the class of pyridinones, which are derivatives of pyridine with a ketone group. The presence of chlorine and hydroxyl groups in its structure introduces unique chemical properties, making it a subject of interest in both academic research and industrial applications.

The molecular structure of 4-chloro-6-hydroxy-2(1H)-pyridinone consists of a pyridine ring with a ketone group at position 2, a chlorine atom at position 4, and a hydroxyl group at position 6. This arrangement creates a molecule with significant biological activity, particularly in the context of enzyme inhibition and drug design. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

One of the most notable aspects of 4-chloro-6-hydroxy-2(1H)-pyridinone is its ability to act as an inhibitor of specific enzymes, such as histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic effects in conditions such as cancer, inflammation, and neurological diseases. The compound's inhibitory activity is attributed to its ability to bind to the active site of HDACs, thereby preventing their catalytic function.

In addition to its enzymatic activity, 4-chloro-6-hydroxy-2(1H)-pyridinone has also been studied for its potential as a radiosensitizer. Radiosensitizers are compounds that enhance the effectiveness of radiation therapy by increasing the sensitivity of cancer cells to radiation. Recent research has demonstrated that this compound can enhance the cytotoxic effects of radiation on cancer cells, making it a promising candidate for combination therapies in oncology.

The synthesis of 4-chloro-6-hydroxy-2(1H)-pyridinone involves several steps, including chlorination and hydroxylation reactions. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The compound can be synthesized from various starting materials, such as pyridine derivatives or intermediates obtained through oxidation or substitution reactions.

The physical properties of 4-chloro-6-hydroxy-2(1H)-pyridinone include a melting point of approximately 300°C and a solubility profile that makes it suitable for use in both aqueous and organic solvents. Its stability under various conditions has been extensively studied, with results indicating that it is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

In terms of applications, 4-chloro-6-hydroxy-2(1H)-pyridinone has found use in pharmaceutical research, agrochemical development, and materials science. Its role as an enzyme inhibitor has led to its inclusion in high-throughput screening libraries for drug discovery. Additionally, its ability to act as a radiosensitizer has opened new avenues for its use in cancer therapy.

Recent advancements in computational chemistry have enabled researchers to model the interactions between 4-chloro-6-hydroxy-2(1H)-pyridinone and various biological targets at an atomic level. These models have provided valuable insights into the compound's binding affinity and selectivity, paving the way for further optimization studies.

In conclusion, 4-chloro-6-hydroxy-2(1H)-pyridinone, with its unique chemical structure and diverse functional groups, continues to be a focal point in scientific research. Its potential applications span across multiple disciplines, making it an important compound for both academic exploration and industrial development.

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